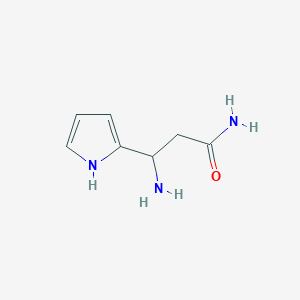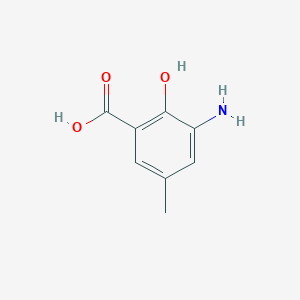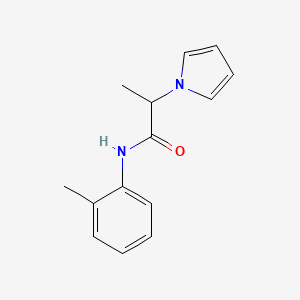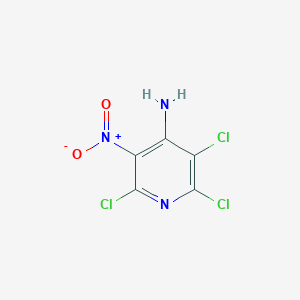
2,3,6-Trichloro-5-nitropyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-Trichloro-5-nitropyridin-4-amine is a chlorinated nitropyridine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trichloro-5-nitropyridin-4-amine typically involves the chlorination and nitration of pyridine derivatives. One common method starts with 2,3,6-trichloropyridine, which undergoes nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to yield the desired nitropyridine compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6-Trichloro-5-nitropyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be further oxidized to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of 2,3,6-trisubstituted pyridines.
Reduction: Formation of 2,3,6-trichloro-5-aminopyridine.
Oxidation: Formation of pyridine derivatives with additional functional groups.
Applications De Recherche Scientifique
2,3,6-Trichloro-5-nitropyridin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3,6-Trichloro-5-nitropyridin-4-amine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,6-Trichloro-4-nitropyridine
- 2,3,5-Trichloro-4-nitropyridine
- 2,6-Dichloro-3-nitropyridine
Uniqueness
2,3,6-Trichloro-5-nitropyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to other nitropyridine derivatives. Its combination of chlorine and nitro groups makes it a versatile intermediate for various synthetic applications .
Propriétés
Formule moléculaire |
C5H2Cl3N3O2 |
|---|---|
Poids moléculaire |
242.44 g/mol |
Nom IUPAC |
2,3,6-trichloro-5-nitropyridin-4-amine |
InChI |
InChI=1S/C5H2Cl3N3O2/c6-1-2(9)3(11(12)13)5(8)10-4(1)7/h(H2,9,10) |
Clé InChI |
IUOKCQUMEPABFH-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=NC(=C1Cl)Cl)Cl)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B12862164.png)
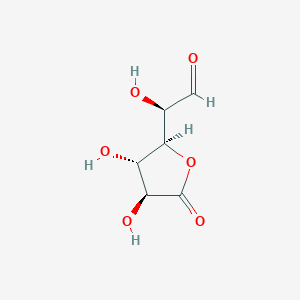
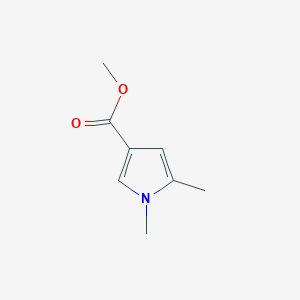



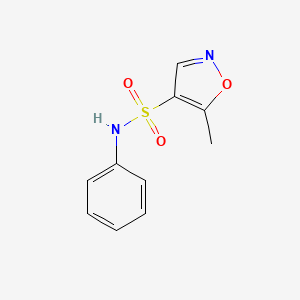
![2-Chloro-6-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12862217.png)
